molecular formula C24H22FN3O2S B2493336 2-{[2-(4-ethylphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide CAS No. 901234-22-8

2-{[2-(4-ethylphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2493336
CAS No.: 901234-22-8
M. Wt: 435.52
InChI Key: NHOMIHUBBNLIEG-UHFFFAOYSA-N
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Description

2-{[2-(4-ethylphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an imidazole ring, a furan ring, and phenyl groups, making it a subject of interest for chemists and pharmacologists.

Properties

IUPAC Name

2-[[2-(4-ethylphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O2S/c1-2-16-5-7-18(8-6-16)23-27-22(17-9-11-19(25)12-10-17)24(28-23)31-15-21(29)26-14-20-4-3-13-30-20/h3-13H,2,14-15H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOMIHUBBNLIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-ethylphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the imidazole ring. The process may include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of Phenyl Groups: The phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Formation of the Sulfanyl Linkage:

    Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the phenyl groups, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl or furan rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving imidazole or furan rings.

    Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[2-(4-ethylphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring may play a role in binding to metal ions or other active sites, while the phenyl and furan rings could contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(4-methylphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
  • 2-{[2-(4-ethylphenyl)-5-(4-chlorophenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
  • 2-{[2-(4-ethylphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(thiophen-2-yl)methyl]acetamide

Uniqueness

The uniqueness of 2-{[2-(4-ethylphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties. The presence of both phenyl and furan rings, along with the imidazole and sulfanyl groups, provides a versatile scaffold for further functionalization and exploration in various research fields.

Biological Activity

The compound 2-{[2-(4-ethylphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a novel imidazole derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound can be described by the following molecular formula:

  • C : 25
  • H : 22
  • F : 1
  • N : 3
  • O : 5
  • S : 1

The molecular weight is approximately 495.53 g/mol . The compound features an imidazole ring, a furan moiety, and a sulfanyl group, which are significant for its biological activity.

Anticancer Properties

Recent studies have indicated that imidazole derivatives, including this compound, possess promising anticancer activities. For instance, research has demonstrated that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. A study screened various imidazole derivatives on multicellular spheroids and identified several candidates with significant anticancer effects, suggesting that modifications in the imidazole structure can enhance bioactivity .

The proposed mechanism of action for this compound involves modulation of key signaling pathways associated with cancer cell proliferation and survival. The imidazole ring is known to interact with various biological targets, including enzymes and receptors involved in cell cycle regulation.

  • GABA-A Receptor Modulation : Similar compounds have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor, which plays a crucial role in neuronal excitability and has implications in cancer biology .
  • Metabolic Stability : Structural modifications, such as the introduction of fluorine or ethyl groups, have been shown to enhance metabolic stability, potentially leading to prolonged therapeutic effects .

Study on Metabolic Stability

A comparative study assessed the metabolic stability of various imidazole derivatives using human liver microsomes (HLMs). The results indicated that certain substitutions on the imidazole ring significantly impacted the stability and bioavailability of the compounds. For example, derivatives with fluorine substitutions exhibited higher metabolic stability compared to their non-fluorinated counterparts .

Compound% Parent Compound Remaining after 120 min
Alpidem38.60%
Imidazole Derivative A90%
Imidazole Derivative B85%

This data suggests that structural modifications can lead to compounds with improved pharmacokinetic profiles.

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